molecular formula C5H9ClF3NO2 B1377510 2-Amino-5,5,5-trifluoropentanoic acid hydrochloride CAS No. 1443979-43-8

2-Amino-5,5,5-trifluoropentanoic acid hydrochloride

Cat. No. B1377510
M. Wt: 207.58 g/mol
InChI Key: RQLCJLJVSWUYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08969564B2

Procedure details

A stirred solution of tert-butyl 2-((diphenylmethylene)amino)-5,5,5-trifluoropentanoate (800 mg, 2.023 mmol) in 50% aqueous hydrochloric acid (0.123 mL, 2.023 mmol) was heated to reflux at 100° C. for 8 h. The reaction mixture was cooled to rt and washed with ethyl acetate (10 mL). The aqueous layer was concentrated under reduced pressure to afford 2-amino-5,5,5-trifluoropentanoic acid hydrochloride (400 mg, 1.82 mmol, 90% yield) as white solid. LCMS (ESI) m/e 171.7 [(M+H)+, calcd for C5H7F3O2, 172.1]; LC/MS retention time (method H): tR=0.80 min.
Name
tert-butyl 2-((diphenylmethylene)amino)-5,5,5-trifluoropentanoate
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0.123 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C1(C(=[N:14][CH:15]([CH2:23][CH2:24][C:25]([F:28])([F:27])[F:26])[C:16]([O:18]C(C)(C)C)=[O:17])C2C=CC=CC=2)C=CC=CC=1.[ClH:29]>>[ClH:29].[NH2:14][CH:15]([CH2:23][CH2:24][C:25]([F:26])([F:27])[F:28])[C:16]([OH:18])=[O:17] |f:2.3|

Inputs

Step One
Name
tert-butyl 2-((diphenylmethylene)amino)-5,5,5-trifluoropentanoate
Quantity
800 mg
Type
reactant
Smiles
C1(=CC=CC=C1)C(C1=CC=CC=C1)=NC(C(=O)OC(C)(C)C)CCC(F)(F)F
Name
Quantity
0.123 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to rt
WASH
Type
WASH
Details
washed with ethyl acetate (10 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
Cl.NC(C(=O)O)CCC(F)(F)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 1.82 mmol
AMOUNT: MASS 400 mg
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.